molecular formula C27H22N2OS2 B11979550 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B11979550
M. Wt: 454.6 g/mol
InChI Key: XOFFKSSGJQPQOB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one typically involves multi-step organic reactions. . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical properties and applications. The uniqueness of 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C27H22N2OS2

Molecular Weight

454.6 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H22N2OS2/c30-26-24-22-15-6-7-16-23(22)32-25(24)28-27(29(26)20-12-2-1-3-13-20)31-17-19-11-8-10-18-9-4-5-14-21(18)19/h1-5,8-14H,6-7,15-17H2

InChI Key

XOFFKSSGJQPQOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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